molecular formula C7H15NO2 B3340280 1-(2-Hydroxyethyl)piperidin-3-ol CAS No. 3554-69-6

1-(2-Hydroxyethyl)piperidin-3-ol

Cat. No.: B3340280
CAS No.: 3554-69-6
M. Wt: 145.2 g/mol
InChI Key: DZZDZGVPMIOGSY-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyethyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyethyl)piperidin-3-ol can be synthesized through various methods. One common approach involves the reaction of piperidine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. Another method includes the reduction of 1-(2-hydroxyethyl)piperidin-3-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and improved safety. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyethyl)piperidin-3-ol is unique due to the presence of both the hydroxyethyl group and the hydroxyl group on the piperidine ring. This dual functionality enhances its versatility in synthetic applications and its potential biological activity .

Properties

IUPAC Name

1-(2-hydroxyethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-4-8-3-1-2-7(10)6-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZDZGVPMIOGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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